2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Beschreibung
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system, substituted at position 3 with a cyclopropyl group and at position 7 with a phenyl ring. A thioether linkage at position 2 connects the core to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group. The cyclopropyl group introduces steric rigidity, while the dimethylphenyl substituent enhances lipophilicity.
Eigenschaften
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-15-8-9-18(12-16(15)2)27-21(30)14-32-25-28-22-20(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)19-10-11-19/h3-9,12-13,19,26H,10-11,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBKUFLQEMHYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. Its unique structure, characterized by a cyclopropyl group and various aromatic moieties, suggests potential biological activity that could be explored in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C₂₁H₁₉N₂OS and a molecular weight of approximately 365.45 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Functional Groups | Thioamide linkage, cyclopropyl group |
| Aromatic Substituents | 3,4-Dimethylphenyl |
These characteristics indicate the potential for diverse interactions with biological targets, such as enzymes or receptors.
The mechanism of action for this compound likely involves its interaction with specific biological targets. The presence of the thioamide group may facilitate binding to enzymes involved in various metabolic pathways. Preliminary studies suggest that the compound may act as an inhibitor for certain kinases or other enzymes critical in cancer pathways.
Biological Activity
Research indicates that pyrrolopyrimidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth by targeting pathways involved in cell proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of pyrrolopyrimidine derivatives in vitro against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 µM for selected compounds .
- Kinase Inhibition : In vitro kinase profiling revealed that related compounds exhibit potent inhibitory activity against CDK4 and other kinases associated with cell cycle regulation .
Synthesis and Modification
The synthesis of 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide can be achieved through several key steps:
- Formation of the Pyrrolopyrimidine Core : This involves cyclization reactions that typically require specific catalysts and controlled conditions.
- Introduction of the Thio Group : This can be performed using thionating agents under mild conditions to prevent degradation.
- Substitution Reactions : The final acetamide moiety can be introduced through acylation reactions utilizing acetic anhydride or similar reagents.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
Key Observations:
Butyl () increases lipophilicity but may reduce crystallinity due to conformational flexibility.
Core Variations: Compound replaces the pyrrolo[3,2-d]pyrimidine core with a pyrido-thienopyrimidine system, altering π-stacking interactions and electronic properties.
Physicochemical and Functional Implications
- Melting Points : The rigid cyclopropyl group in the target compound may promote higher melting points compared to (butyl) but lower than (methyl), though data are lacking.
- Solubility : The dimethylphenyl group (target) likely reduces aqueous solubility compared to the dichlorophenyl () but enhances membrane permeability.
- Hydrogen Bonding: The phenylamino group in supports hydrogen bonding (IR: 3,390 cm⁻¹), absent in the target compound and , which rely on hydrophobic interactions .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions. A representative method includes:
- Step 1 : Condensation of β-keto esters with amidines or isocyanates to form the pyrrolopyrimidine core .
- Step 2 : Thioetherification at the 2-position using thiourea or thiol reagents under basic conditions .
- Step 3 : Acetamide coupling via nucleophilic substitution or amidation reactions, often employing NMP (N-methylpyrrolidone) as a solvent at 120°C for 16 hours .
Q. Optimization Strategies :
- Use column chromatography (e.g., CH₂Cl₂/MeOH gradients) for purification to improve purity (>95%) .
- Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of pyrimidine intermediate to acetamide derivative) to minimize side products .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming cyclopropyl, phenyl, and acetamide substituents. For example, cyclopropyl protons appear as distinct multiplets at δ 1.2–1.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 515.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve dihedral angles between the pyrrolopyrimidine core and substituent groups .
Advanced Research Questions
Q. How does the molecular conformation revealed by X-ray crystallography influence the compound’s intermolecular interactions and stability?
Structural Insights :
- The pyrrolo[3,2-d]pyrimidine core adopts a planar conformation, with dihedral angles of 5.8° between fused rings, facilitating π-π stacking interactions .
- The cyclopropyl group introduces steric hindrance, reducing rotational freedom and stabilizing the 4-oxo tautomer .
- Weak intramolecular C–H···O hydrogen bonds (2.5–2.8 Å) between the acetamide carbonyl and adjacent phenyl rings enhance crystal packing .
Q. Implications :
Q. What strategies can resolve discrepancies in bioactivity data across different studies?
Case Example : Contradictory IC₅₀ values in kinase inhibition assays may arise from:
Q. Resolution Workflow :
Standardize Assays : Use consistent ATP concentrations (e.g., 50 μM) and cell-free systems (e.g., recombinant kinases).
Solubility Profiling : Pre-screen compounds in PBS (pH 7.4) with 0.01% Tween-80 to identify aggregation-prone batches .
Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics .
Q. How can molecular docking studies predict the compound’s interaction with biological targets such as purine nucleoside phosphorylase (PNP)?
Methodology :
- Target Selection : Use PNP crystal structures (PDB: 1V48) with resolved active sites .
- Docking Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force fields.
- Key Parameters :
- Grid box centered on Thr242 and Glu259 residues (critical for substrate recognition).
- Ligand flexibility enabled for cyclopropyl and thioacetamide groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
